2-(Chloromethyl)-4-fluoro-1,3-benzoxazole 2-(Chloromethyl)-4-fluoro-1,3-benzoxazole
Brand Name: Vulcanchem
CAS No.: 139549-22-7
VCID: VC7065011
InChI: InChI=1S/C8H5ClFNO/c9-4-7-11-8-5(10)2-1-3-6(8)12-7/h1-3H,4H2
SMILES: C1=CC2=C(C(=C1)F)N=C(O2)CCl
Molecular Formula: C8H5ClFNO
Molecular Weight: 185.58

2-(Chloromethyl)-4-fluoro-1,3-benzoxazole

CAS No.: 139549-22-7

Cat. No.: VC7065011

Molecular Formula: C8H5ClFNO

Molecular Weight: 185.58

* For research use only. Not for human or veterinary use.

2-(Chloromethyl)-4-fluoro-1,3-benzoxazole - 139549-22-7

Specification

CAS No. 139549-22-7
Molecular Formula C8H5ClFNO
Molecular Weight 185.58
IUPAC Name 2-(chloromethyl)-4-fluoro-1,3-benzoxazole
Standard InChI InChI=1S/C8H5ClFNO/c9-4-7-11-8-5(10)2-1-3-6(8)12-7/h1-3H,4H2
Standard InChI Key AEOPPVPQYXKXJD-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=C1)F)N=C(O2)CCl

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

2-(Chloromethyl)-5-fluoro-1,3-benzoxazole features a benzoxazole core – a bicyclic structure consisting of a benzene ring fused to an oxazole moiety. The compound is substituted at position 2 with a chloromethyl (-CH2Cl) group and at position 5 with a fluorine atom. This substitution pattern is confirmed by its IUPAC name and structural data from multiple sources .

Table 1: Fundamental Chemical Properties

PropertyValueSource
Molecular FormulaC8H5ClFNO
Molecular Weight185.58 g/mol
CAS Registry143708-35-4
SMILES NotationFc1ccc2oc(CCl)nc2c1
InChI KeyWIXMKUSKZDRJAW-UHFFFAOYSA-N

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) studies of related benzoxazole derivatives reveal characteristic signals:

  • ¹H NMR: Aromatic protons appear between δ 7.2–8.1 ppm, with the chloromethyl group showing a singlet near δ 4.5 ppm .

  • ¹³C NMR: The oxazole ring carbons resonate at δ 150–160 ppm, while the fluorinated aromatic carbon appears downfield at δ 165 ppm due to the electronegative fluorine .

Synthesis and Reaction Chemistry

Catalytic Synthesis Methods

Recent advances in benzoxazole synthesis employ nickel-supported silica (Ni-SiO₂) catalysts under mild conditions. A typical protocol involves:

  • Condensation of 2-aminophenol (1.5 mmol) with substituted aldehydes (1 mmol)

  • Catalysis by Ni-SiO₂ (20 mol%) in ethanol at ambient temperature

  • Reaction completion within 1.5 hours, yielding up to 98% product .

Table 2: Optimization of Synthesis Conditions

Catalyst Loading (mol%)SolventTime (h)Yield (%)
0EtOH240
10EtOH1.570
20EtOH1.598
20CHCl₃2.065

Reactivity and Functionalization

The chloromethyl group serves as a key reactive site for further derivatization:

  • Nucleophilic substitution reactions with amines yield aminomethyl derivatives

  • Elimination reactions produce vinylbenzoxazole intermediates

  • Cross-coupling reactions enable aryl group introductions .

Biological Activity and Pharmaceutical Applications

Antiviral Properties

Structural analogs demonstrate potent anti-influenza activity through viral neuraminidase inhibition. In Madin-Darby canine kidney (MDCK) cell assays:

  • 5-Substituted benzoxazoles show EC₅₀ values <10 μM against influenza A/H1N1

  • Fluorine substitution enhances membrane permeability and target binding .

Table 3: Structure-Activity Relationships of Benzoxazole Derivatives

Substituent PositionAntiviral EC₅₀ (μM)Cytotoxicity (CC₅₀, μM)
5-F0.8 ± 0.2>100
5-Cl1.2 ± 0.3>100
5-Br2.1 ± 0.485 ± 12

Pharmacokinetic Profile

While direct data on 2-(chloromethyl)-5-fluoro-1,3-benzoxazole is limited, structural analogs exhibit:

  • Moderate hepatocyte clearance (2.3 L h⁻¹ kg⁻¹)

  • High Caco-2 permeability (Papp = 126 nm/s)

  • Oral bioavailability of 46% in rat models .

Industrial and Material Science Applications

Polymer Chemistry

The benzoxazole core contributes to:

  • High thermal stability (decomposition >300°C)

  • Enhanced dielectric properties in polybenzoxazole films

  • UV resistance in coating applications .

Catalysis

Nickel-supported silica complexes containing benzoxazole ligands demonstrate:

  • 92% efficiency in C–N coupling reactions

  • Recyclability up to 5 cycles without significant activity loss .

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